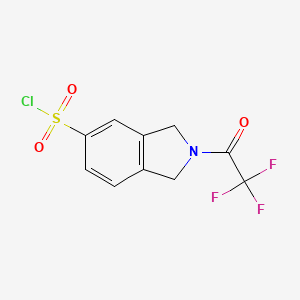

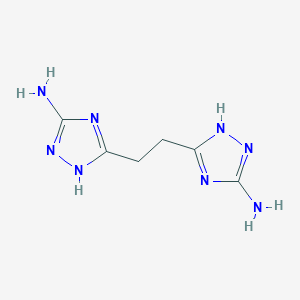

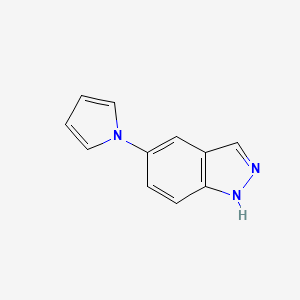

![molecular formula C14H11ClN2O B6360909 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one CAS No. 1551407-49-8](/img/structure/B6360909.png)

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Reactivity and Synthesis Applications

Palladium-Catalyzed Coupling Reactions : 8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one has been utilized in various Pd(0) coupling reactions. It shows significant reactivity, making it suitable for the synthesis of different substituted benzo[c][2,7]naphthyridines. This reactivity is exploited in aroylation reactions with arenecarbaldehydes, highlighting its versatility in organic synthesis (Duvey et al., 2001).

Synthesis of Acronycine Isosters : This compound plays a critical role in the synthesis of acronycine isosters. Its condensation with various agents leads to the formation of different isomers, which are crucial for medicinal chemistry applications (Reisch et al., 1983).

Synthesis of Substituted Naphthyridine Derivatives : The synthesis of various substituted naphthyridine derivatives, such as 3-aryl-1,8-naphthyridines, involves the use of this compound. This highlights its utility in creating biologically active compounds (Ravi et al., 2018).

Structural and Chemical Characterization

NMR Spectra Assignments : The compound's NMR spectra have been thoroughly investigated, providing valuable insights into its structural characterization. This is vital for understanding its chemical properties and reactivity (Afloroaei & Vlassa, 2004).

Crystallography and Supramolecular Structure : The compound's derivatives have been structurally characterized through crystallography, revealing intricate details about their molecular and supramolecular structure. This is crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Jin et al., 2009).

Catalytic and Synthetic Applications

Transition-Metal Complex Formation : This compound can form complexes with various transition metals, demonstrating its potential as a ligand in organometallic chemistry. These complexes have been explored for their catalytic activities, which could have significant implications in synthetic chemistry (Liu et al., 2013).

Cycloaddition Reactions : It is involved in cycloaddition reactions, a fundamental process in organic synthesis. Understanding these reactions opens up possibilities for creating complex organic molecules and polymers (Bachowska, 1995).

One-Pot Synthesis Methods : The compound is used in one-pot synthesis methods, showcasing its role in efficient and streamlined chemical synthesis processes. This is particularly relevant in the pharmaceutical industry, where such methods can lead to more cost-effective drug production (Kumar et al., 2017).

Propriétés

IUPAC Name |

8-chloro-4,6-dimethylbenzo[c][2,7]naphthyridin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-8-13-11(5-6-16-8)10-4-3-9(15)7-12(10)17(2)14(13)18/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXVXZBVRJYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=O)N(C3=C2C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

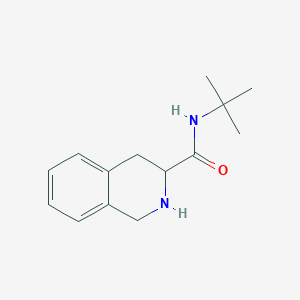

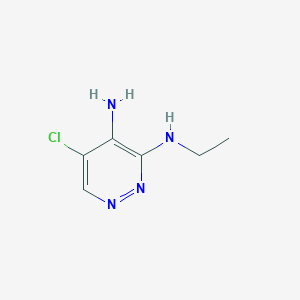

![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)

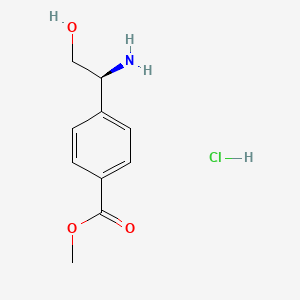

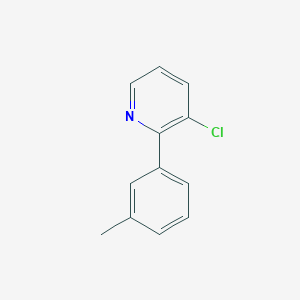

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

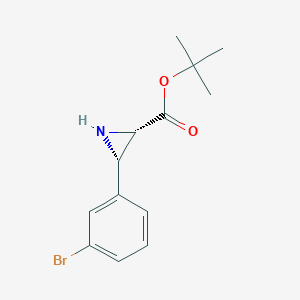

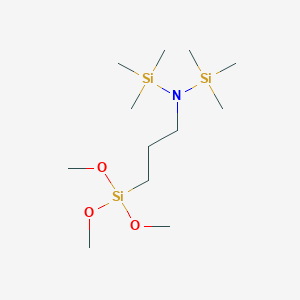

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)

![cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B6360903.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)